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Introduction and Rationale

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the management of
hypertension. Its oral administration is challenged by significant first-pass metabolism, resulting in a low
and variable bioavailability of approximately 25% (range: 6-60%) [1]. Furthermore, it is classified as a
Class III drug (high solubility, low permeability), which limits its intestinal absorption [2]. The transdermal
route presents a viable alternative to bypass the hepatic first-pass effect, reduce dosing frequency, improve
patient compliance, and maintain stable plasma drug levels [3] [4]. This document details the formulation
strategies, experimental protocols, and evaluation methods for developing a matrix-type transdermal system

for Lisinopril.

Formulation Desigh and Composition

A matrix dispersion system is characterized by the drug being homogeneously dispersed within a polymer
network, which controls the release rate [4]. The key components and their recommended options are

summarized below.

Table 1: Key Components of a Lisinopril Matrix Dispersion Transdermal System
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Component

Function

Recommended Materials for Lisinopril

Drug

Polymer Matrix

Permeation

Enhancer

Plasticizer

Solvent System

Backing

Membrane

Release Liner

Active Pharmaceutical
Ingredient

Controls drug release
rate

Increases skin
permeability

Imparts flexibility to the
patch

Dissolves polymers and
drug

Provides occlusivity and
support

Protects the patch during
storage

Lisinopril Dihydrate

HPMC, PVA (in a 1:1 ratio) [5], Eudragit RL 100/RS

100 [6]

DMSO:PG (70:30) at 10% wi/w [5], Isopropyl Myristate
(IPM), Eucalyptus QOil [6]

Glycerol (6%) [5], Dibutyl Phthalate (30% wi/w) [6]

Binary system: Water-Methanol (70:30) [5],

Chloroform:Methanol (9:1 v/v) [6]

Polyvinyl Alcohol (PVA) film, polyester, aluminized
plastic laminate [6] [4]

Silicone-coated polyester foil [3]

Detailed Experimental Protocols

Protocol for Patch Fabrication via Solvent Evaporation

This is the most common method for preparing matrix-type patches [5] [6].

Workflow: Patch Fabrication via Solvent Evaporation
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Materials:

e Lisinopril, Polymer(s) (e.g., HPMC, PVA), Permeation enhancer (e.g., DMSO, PG), Plasticizer (e.g.,
Glycerol), Solvent system (e.g., Water:Methanol 70:30).
e Equipment: Magnetic stirrer, sonicator, glass Petri dishes, hot air oven, desiccator.
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Step-by-Step Procedure:

e Backing Membrane Preparation (Optional): A 4% w/v PVA solution can be poured into a Petri dish
and dried at 40°C to form a flexible backing layer [6].

e Polymer Solution Preparation: Accurately weigh the polymers (HPMC and PVAin a 1:1 ratio) and
dissolve them in the binary solvent system (Water:Methanol, 70:30) using a magnetic stirrer and/or
sonication to ensure a clear, lump-free solution [5].

¢ Drug Incorporation: Disperse the accurately weighed Lisinopril (e.g., 5% w/w of total solids) into the
polymer solution under constant stirring to achieve a homogeneous dispersion [2] [5].

e Addition of Excipients: Incorporate the permeation enhancer (e.g., 10% w/w DMSO:PG in a 70:30
ratio) and plasticizer (e.g., 6% w/w Glycerol) into the medicated polymer solution. Stir thoroughly for
at least 30 minutes [5].

e Casting and Drying: Pour the final homogenous solution onto a glass Petri dish (with or without a
pre-formed backing membrane). Cover the dish with an inverted funnel to control solvent evaporation.
Dry in a hot air oven at 35-40°C for 48 hours [6].

e Storage: After drying, carefully peel the patch from the mold, cut to the required size, wrap in
aluminum foil, and store in a desiccator at room temperature for further evaluation [6].

Protocol for In-Vitro Drug Release and Permeation Studies

Evaluating drug release and skin permeation is critical for predicting in-vivo performance.

Workflow: In-Vitro Permeation Study
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Materials:

¢ Franz diffusion cell (with effective diffusion area of ~1.21 cm2 and 10-12 ml receptor volume) [1],
excised skin (e.g., pig ear skin, goat skin), phosphate buffer saline (PBS, pH 7.4), UV-Vis
Spectrophotometer.

e Skin Preparation: Obtain full-thickness skin from a pig ear. Remove subcutaneous fat carefully with
a scalpel and isopropyl alcohol. Wash with tap water, and store refrigerated for a maximum of two

days [1].

© 2026 Smolecule. All rights reserved. 5/9 Tech Support


https://www.smolecule.com/products/s533293?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3845985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3845985/
https://www.smolecule.com/products/s533293?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Step-by-Step Procedure:

e Assembly: Mount the prepared skin membrane between the donor and receptor compartments of
the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

¢ Receptor Medium: Fill the receptor compartment with PBS (pH 7.4). Maintain the entire assembly at
37+0.5°C using a circulating water jacket. Stir the receptor fluid continuously with a magnetic bead at
a constant speed (e.g., 600 rpm) [1].

¢ Application: Place the transdermal patch (of known area and drug content) on the skin in the donor
compartment. Seal the donor compartment to prevent evaporation.

e Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12, 24 h), withdraw an aliquot (e.g.,
0.5-1 ml) from the receptor compartment and immediately replace it with an equal volume of fresh
pre-warmed PBS to maintain sink conditions.

¢ Analysis: Filter the samples and analyze the drug concentration using a validated UV
spectrophotometric method at the Amax of Lisinopril.

e Data Analysis: Calculate the cumulative amount of drug permeated per unit area (ug/cm?). Plot this
value against time. The slope of the linear portion of the graph provides the steady-state flux (Jss,
pglem?/h). The permeability coefficient (Kp) can be calculated as Kp = Jss / Cd, where Cd is the
initial drug concentration in the donor compartment [1].

Evaluation Parameters and Specifications

A comprehensive evaluation ensures the patch's physical integrity, performance, and stability.

Table 2: Evaluation Parameters for Matrix Transdermal Patches

Parameter Method / Description Target Specification
Physical Visual inspection for Homogeneous, smooth, flexible, and free from
Appearance homogeneity, smoothness, and  air bubbles.

flexibility.
Thickness Measured using a digital Low variation (e.g., £5%) for uniform drug
Variation micrometer at different points. distribution.

Weight Uniformity  Individual patches are weighed Low variation (e.g., £5%) for dose accuracy.
on an analytical balance.
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Parameter

Folding
Endurance

Drug Content

Moisture Content

In-Vitro Drug
Release &
Permeation

Method / Description

Number of times a patch can be
folded at the same point without
breaking.

A patch is dissolved in a
suitable solvent, and drug
content is assayed.

Percentage loss in weight after
drying a patch to constant
weight in a desiccator.

As described in Section 3.2.

Target Specification

>100 folds to ensure mechanical strength.

85-115% of the labeled claim.

<5% to ensure chemical and physical stability.

Sustained release profile over >8 hours.
Optimized formulation should show
significantly higher flux than passive diffusion

[5].

Advanced Enhancement Strategy: lontophoresis

For drugs like Lisinopril, which is hydrophilic and ionizable, active enhancement methods like iontophoresis

can dramatically improve delivery.

Protocol for Iontophoretic Permeation Study [1]:

e Setup: Modify a Franz diffusion cell to accommodate electrodes. Use an Ag/AgCI electrode in the
donor compartment and a silver plate as the return electrode in the anode chamber.

e Procedure: After mounting the skin and applying the patch as in section 3.2, apply a direct current.
For Lisinopril (which is suitable for cathodal delivery due to its charge at physiological pH), studies
have been conducted at current densities of 0.25, 0.5, and 0.75 mA/cm?.

¢ Findings: lontophoresis can significantly increase the transdermal flux of Lisinopril compared to

passive diffusion. The flux enhancement is more pronounced at higher current densities and lower

drug loads [1].

Table 3: Impact of Iontophoresis on Lisinopril Permeation
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Current Density Donor Concentration o
Key Finding (Flux Enhancement)

(mA/cm?) (mg/ml)

0.25 25 Moderate increase in flux compared to passive
control.

0.50 25 Significant increase in flux.

0.75 25 Highest flux enhancement at this
concentration.

0.50 50 Enhancement observed but lower than at 25
mg/ml.

0.50 75 Lowest flux enhancement among tested
concentrations.

Conclusion

The development of a matrix dispersion transdermal system for Lisinopril is a promising strategy to
overcome the limitations of its oral therapy. A formulation based on HPMC/PVA polymers, incorporated
with a combination of permeation enhancers (DMSO:PG, 70:30), and fabricated via the solvent
evaporation method, has been demonstrated to be effective. Rigorous in-vitro evaluation using Franz
diffusion cells and skin models is essential for optimization. For further enhancement, iontophoresis
presents a viable active method to achieve therapeutic delivery rates, allowing for potential patient-

controlled, programmable administration of Lisinopril.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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